1-Fluoro-2-isopropoxy-4-methylbenzene
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Overview
Description
1-Fluoro-2-isopropoxy-4-methylbenzene is an organic compound with the molecular formula C₁₀H₁₃FO It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, an isopropoxy group, and a methyl group
Preparation Methods
The synthesis of 1-Fluoro-2-isopropoxy-4-methylbenzene can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the benzene ring. The isopropoxy group can be added via an etherification reaction, and the methyl group can be introduced through a Friedel-Crafts alkylation reaction. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-Fluoro-2-isopropoxy-4-methylbenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the fluorine atom to a hydrogen atom, forming the corresponding hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents into the benzene ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Fluoro-2-isopropoxy-4-methylbenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-isopropoxy-4-methylbenzene involves its interaction with molecular targets and pathways. In electrophilic aromatic substitution reactions, the fluorine atom acts as an electron-withdrawing group, making the benzene ring less reactive towards electrophiles. The isopropoxy group can influence the compound’s solubility and reactivity. The overall effect of these substituents on the benzene ring determines the compound’s behavior in various chemical reactions .
Comparison with Similar Compounds
1-Fluoro-2-isopropoxy-4-methylbenzene can be compared with other similar compounds, such as:
1-Fluoro-4-isopropoxy-2-methylbenzene: This compound has a similar structure but with different positions of the substituents.
1-Bromo-2-isopropoxy-4-methylbenzene: The bromine atom in this compound can act as an electrophile in substitution reactions.
1-Fluoro-2-methyl-4-(1-methylethoxy)benzene: This compound has a similar molecular formula but different substituent arrangements
Properties
IUPAC Name |
1-fluoro-4-methyl-2-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-7(2)12-10-6-8(3)4-5-9(10)11/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVPGQNBSANFEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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